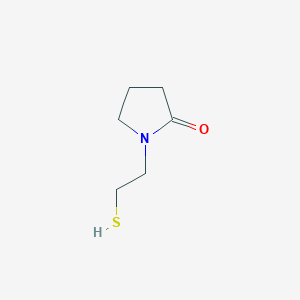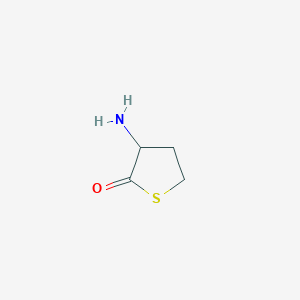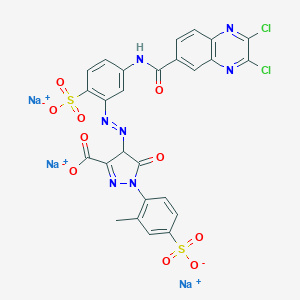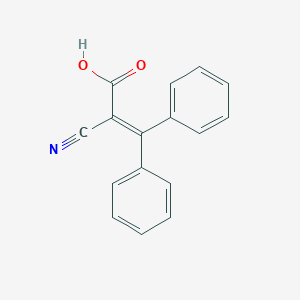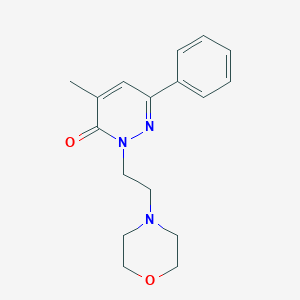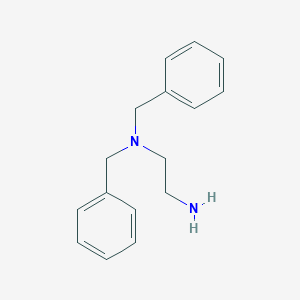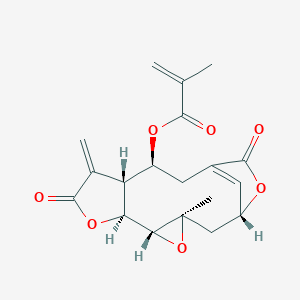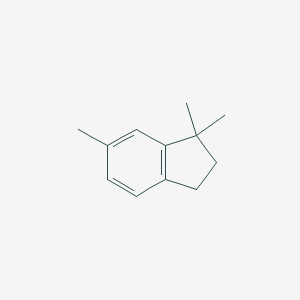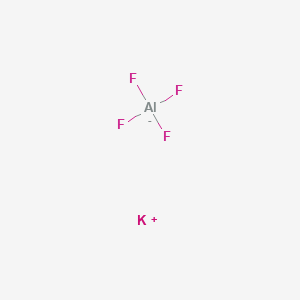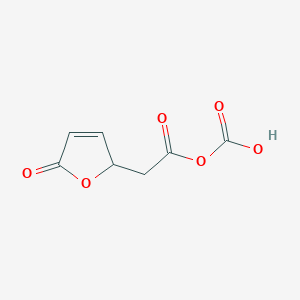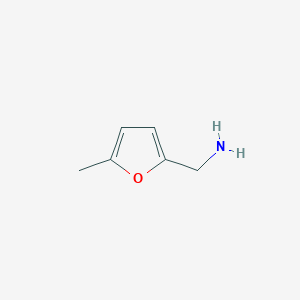
C.I. Pigment Violet 32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Pigment Violet 32 is a synthetic organic pigment that is widely used in the scientific research field. It is a member of the azo class of pigments and is commonly known as PV32. This pigment has been extensively studied over the years due to its unique properties and applications.I. Pigment Violet 32, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of C.I. Pigment Violet 32 is based on its fluorescent properties. When excited with light of a specific wavelength, the pigment emits light at a longer wavelength. This emission can be detected and used for imaging and tracking purposes.
Biochemische Und Physiologische Effekte
C.I. Pigment Violet 32 has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using C.I. Pigment Violet 32 in lab experiments include its high sensitivity and specificity for labeling biomolecules, its non-toxic and non-carcinogenic nature, and its ease of use. However, its limitations include its insolubility in water and organic solvents, which can limit its applications in certain experiments.
Zukünftige Richtungen
For C.I. Pigment Violet 32 research include the development of new synthesis methods to improve its solubility and expand its applications. There is also a need for more studies on its potential applications in medical imaging and diagnostics. Additionally, the use of C.I. Pigment Violet 32 in combination with other fluorescent probes for multiplex imaging is an area of active research.
Synthesemethoden
C.I. Pigment Violet 32 is synthesized by the diazotization of 3-amino-4-methoxybenzoic acid followed by coupling with 2,5-dimethoxyaniline. The resulting pigment is a bright violet powder that is insoluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
C.I. Pigment Violet 32 is widely used in the scientific research field as a fluorescent probe for biological imaging. It has been used to label proteins, DNA, and other biomolecules for visualization and tracking. This pigment has also been used as a pH indicator, as it exhibits a change in fluorescence intensity with changes in pH.
Eigenschaften
CAS-Nummer |
12225-08-0 |
|---|---|
Produktname |
C.I. Pigment Violet 32 |
Molekularformel |
C27H24N6O7S |
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N6O7S/c1-28-41(37,38)23-13-21(39-2)20(12-22(23)40-3)32-33-24-16-7-5-4-6-14(16)10-17(25(24)34)26(35)29-15-8-9-18-19(11-15)31-27(36)30-18/h4-13,28,34H,1-3H3,(H,29,35)(H2,30,31,36) |
InChI-Schlüssel |
UYYYMGPWQPIMAL-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
Andere CAS-Nummern |
12225-08-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



